molecular formula C20H14ClN5O2 B2377999 8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896299-51-7

8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2377999
CAS No.: 896299-51-7
M. Wt: 391.82
InChI Key: QNZDIWFTVGVHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine moiety, which is a type of aromatic heterocyclic compound that consists of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement and connectivity of its atoms. It would likely exhibit aromaticity due to the presence of the imidazole and purine rings, and it might have polar characteristics due to the presence of the dione group and the chlorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole and purine rings might participate in electrophilic aromatic substitution reactions, while the dione group might undergo nucleophilic addition reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It might exhibit good solubility in polar solvents due to the presence of the imidazole and dione groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including structures similar to the compound , involves intricate chemical reactions that yield a variety of analogs with potential therapeutic applications. For instance, Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their preliminary pharmacological properties, revealing potent 5-HT1A receptor ligands with anxiolytic-like and antidepressant-like activity in animal models (Zagórska et al., 2009). Similarly, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by Simo et al. (1998) showcases the versatility in modifying the purine structure for varied biological activities (Simo, Rybár, & Alföldi, 1998).

Receptor Affinity and Biological Activity

The research also extends to the exploration of these compounds' affinity towards various receptors and their biological activities. Zagórska et al. (2015) synthesized arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study identified potent ligands for 5-HT1A and 5-HT7 receptors, with potential anxiolytic and antidepressant applications, underscoring the therapeutic relevance of these derivatives (Zagórska et al., 2015).

Molecular Modeling and SAR Analysis

Advanced molecular modeling and structure-activity relationship (SAR) analysis have further elucidated the potential of imidazo[2,1-f]purine-2,4-dione derivatives. For example, Baraldi et al. (2008) conducted SAR studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, revealing insights into the modifications that enhance potency and hydrophilicity, offering a blueprint for developing selective A(3) adenosine receptor antagonists (Baraldi et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, especially if it exhibits bioactive properties .

Properties

IUPAC Name

6-(2-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-7-3-2-4-8-12)26(19(25)22-17)14-10-6-5-9-13(14)21/h2-11H,1H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDIWFTVGVHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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